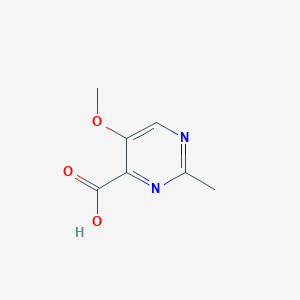

5-Methoxy-2-methylpyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methoxy-2-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-8-3-5(12-2)6(9-4)7(10)11/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOCKJRFXCSHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447992 | |

| Record name | 5-Methoxy-2-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113949-10-3 | |

| Record name | 5-Methoxy-2-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-2-METHYL-4-PYRIMIDINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Consequently, synthetic pyrimidine derivatives have garnered immense interest for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][3] The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and membrane permeability, as well as its biological target affinity.[4]

5-Methoxy-2-methylpyrimidine-4-carboxylic acid (CAS No: 113949-10-3) is a notable derivative that combines several key functional groups: a carboxylic acid at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position.[5] The carboxylic acid moiety provides a handle for further synthetic modifications, such as amide bond formation, which is crucial for developing compound libraries for structure-activity relationship (SAR) studies.[6] The methoxy and methyl groups influence the electronic and steric properties of the molecule, which can impact its interaction with biological targets.[5] This guide provides a comprehensive overview of the proposed synthesis and detailed characterization of this versatile compound.

Proposed Synthesis of this compound

A logical approach to the synthesis of the target molecule would involve a multi-step process starting from readily available precursors. The following workflow outlines a proposed synthetic pathway.

Step-by-Step Methodologies

Step 1: Synthesis of a 5-Methoxy-β-ketoester

The initial step would involve the synthesis of a β-ketoester bearing a methoxy group at the appropriate position. This could potentially be achieved through the methoxylation of a suitable β-ketoester precursor.

Step 2: Cyclization with Acetamidine

The synthesized 5-methoxy-β-ketoester would then undergo a cyclization reaction with acetamidine hydrochloride in the presence of a base to form the pyrimidine ring.[1]

-

Materials: 5-Methoxy-β-ketoester, acetamidine hydrochloride, sodium ethoxide, ethanol.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add acetamidine hydrochloride to the solution and stir until dissolved.

-

Add the 5-methoxy-β-ketoester to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

The resulting precipitate of 5-Methoxy-2-methylpyrimidin-4-one can be collected by filtration and purified by recrystallization.

-

Step 3: Chlorination and Hydrolysis

The pyrimidinone from the previous step would then be converted to the corresponding 4-chloro derivative, which is a versatile intermediate. Subsequent hydrolysis of the chloro group would yield the desired carboxylic acid.

-

Materials: 5-Methoxy-2-methylpyrimidin-4-one, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

-

Procedure:

-

A mixture of 5-Methoxy-2-methylpyrimidin-4-one, POCl₃, and a catalytic amount of N,N-dimethylaniline is refluxed until the reaction is complete (monitored by TLC).

-

The excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a base to precipitate the 4-Chloro-5-methoxy-2-methylpyrimidine.

-

The chloro-intermediate is then subjected to hydrolysis, for instance by heating in an aqueous acidic or basic solution, to afford the final product, this compound.

-

The final product can be purified by recrystallization from a suitable solvent.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected outcomes from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.[10]

-

Expected Chemical Shifts: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.[11]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.5 - 8.7 | Singlet | 1H | Pyrimidine Ring Proton (C6-H) |

| ~3.9 - 4.1 | Singlet | 3H | Methoxy Group (-OCH₃) |

| ~2.6 - 2.8 | Singlet | 3H | Methyl Group (-CH₃) |

¹³C NMR Spectroscopy

-

Expected Chemical Shifts: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~165 - 170 | Carboxylic Acid Carbonyl (C=O) |

| ~160 - 165 | Pyrimidine Ring Carbon (C2) |

| ~155 - 160 | Pyrimidine Ring Carbon (C4) |

| ~140 - 145 | Pyrimidine Ring Carbon (C5) |

| ~120 - 125 | Pyrimidine Ring Carbon (C6) |

| ~55 - 60 | Methoxy Carbon (-OCH₃) |

| ~20 - 25 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: The IR spectrum can be recorded using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[6]

-

Expected Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3000 - 2850 | C-H stretch | Methoxy and Methyl groups |

| ~1710 - 1760 | C=O stretch | Carboxylic Acid |

| ~1600 and ~1500 | C=C and C=N stretch | Pyrimidine Ring |

| ~1320 - 1210 | C-O stretch | Methoxy and Carboxylic Acid |

The broad O-H stretch of the carboxylic acid is a characteristic feature and is often observed superimposed on the C-H stretching bands.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.[14]

-

Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 168, corresponding to the molecular weight of the compound.[15]

Proposed Fragmentation Pathway:

-

Loss of a methoxy radical (-•OCH₃): M⁺ - 31 → m/z 137

-

Loss of a methyl radical (-•CH₃): M⁺ - 15 → m/z 153

-

Loss of carbon monoxide (-CO): M⁺ - 28 → m/z 140

-

Loss of a hydroxyl radical (-•OH): M⁺ - 17 → m/z 151

-

Loss of the carboxyl group (-COOH): M⁺ - 45 → m/z 123

The presence of these fragment ions would help to confirm the structure of the synthesized molecule.[16]

Physical Properties

-

Molecular Formula: C₇H₈N₂O₃[17]

-

Molecular Weight: 168.15 g/mol [17]

-

Appearance: Expected to be a solid at room temperature.[18]

-

Melting Point: The melting point would need to be determined experimentally using a melting point apparatus.[4]

-

Solubility: The solubility in various solvents should be determined experimentally. It is expected to have some solubility in polar organic solvents like DMSO and DMF.[19]

Potential Applications

As a substituted pyrimidine with a carboxylic acid handle, this compound is a valuable building block in drug discovery and medicinal chemistry.[5] It can be used as a starting material for the synthesis of a wide range of derivatives, including amides and esters, to explore their potential as therapeutic agents.[2][6] The pyrimidine scaffold is a key component of many kinase inhibitors, and derivatives of this compound could be investigated for their potential in cancer therapy.[2]

Conclusion

References

- Benchchem. (n.d.). Protecting Group Strategies for the Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols.

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-Aminopyrimidine Derivatives from 5-Methoxy-2-methylthiopyrimidine.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Himdi-Kabbab, S., Lavrador, K., Bazureau, J. P., & Hamelin, J. (1995). Synthesis of 1, 4, 5, 6-Tetrahydro 2-Methyl 4-Pyrimidine Carboxylic Acid: Osmoprotector Amino Acid.

- The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry.

- Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.

- Google Patents. (n.d.). CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine.

- Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

- Benchchem. (n.d.). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine.

- CymitQuimica. (n.d.). CAS 113949-10-3: 4-Pyrimidinecarboxylicacid,5-methoxy-2-me….

- Vertex AI Search. (n.d.). Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040).

- LookChem. (n.d.). 113949-10-3 C7H8N2O3 4-Pyrimidinecarboxylicacid,5-methoxy-2-methyl-(9CI).

- PubChem. (n.d.). 2-Methyl-5-hydroxypyridine.

- Indian Journal of Chemistry, Sec B. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.

- Google Patents. (n.d.). US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- PubChem. (n.d.). Pyrimidine-4,6-dicarboxylic acid bis-((pyridin-3-ylmethyl)-amide).

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3260.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- ChemicalBook. (n.d.). 4-Pyrimidinecarboxylicacid,5-methoxy-2-methyl-(9CI) | 113949-10-3.

- iChemical. (n.d.). This compound, CAS No. 113949-10-3.

- Autech Industry Co.,Limited. (n.d.). 142733-63-9,Methyl cis-3-(Boc-amino)cyclobutanecarboxylate ....

- Starosta, R., & Leciejewicz, J. (2012). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2937.

- ACS Publications. (n.d.). Organic Letters Ahead of Print.

- Benchchem. (n.d.). Physicochemical Properties of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide.

- Mansour, A. M. (n.d.).

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- PubChem. (n.d.). 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine.

- Cayman Chemical. (n.d.). Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6).

- Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024).

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- ResearchGate. (2025, August 6). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids.

- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

- PubChemLite. (n.d.). 5-methoxy-6-methylpyrimidine-4-carboxylic acid (C7H8N2O3).

- BLDpharm. (n.d.). This compound, min 97%, 500 mg.

- Shanghai Ruji Biotechnology Development Co., Ltd. (n.d.). This compound.

- ChemicalBook. (n.d.). 5-AMINO-PYRIMIDINE-2-CARBOXYLIC ACID(56621-98-8) 1H NMR spectrum.

- PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.

- ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- PubMed. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

- Smolecule. (2023, August 18). Buy 4-Methoxy-2-methylpyrimidine-5-carboxylic acid | 72411-88-2.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. bu.edu.eg [bu.edu.eg]

- 4. benchchem.com [benchchem.com]

- 5. CAS 113949-10-3: 4-Pyrimidinecarboxylicacid,5-methoxy-2-me… [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Pyrimidine synthesis [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. myneni.princeton.edu [myneni.princeton.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. This compound 97% - CAS:113949-10-3 - 如吉生物科技 [shruji.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. calpaclab.com [calpaclab.com]

- 18. 113949-10-3 C7H8N2O3 4-Pyrimidinecarboxylicacid,5-methoxy-2-methyl-(9CI), CasNo.113949-10-3 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 19. caymanchem.com [caymanchem.com]

A Technical Guide to the Physicochemical Properties of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid (CAS No: 113949-10-3), a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted pyrimidine, its structural features—a carboxylic acid at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position—dictate its chemical behavior, including solubility, acidity, and stability.[1] This document synthesizes available data with established chemical principles to serve as an in-depth resource for researchers, scientists, and drug development professionals. We will explore its thermodynamic and spectroscopic profiles, present validated experimental protocols for property determination, and discuss the implications of these properties for practical applications.

Introduction: The Significance of a Versatile Pyrimidine Scaffold

Pyrimidine derivatives are foundational scaffolds in drug discovery, largely due to their structural resemblance to the nucleobases that constitute DNA and RNA.[2] This mimicry allows them to interact with a wide array of biological targets, leading to applications as antimicrobial, anticancer, and anti-inflammatory agents.[2][3] this compound belongs to this vital class of molecules. Its unique substitution pattern creates a specific electronic and steric environment, rendering it a valuable building block for the synthesis of more complex, biologically active compounds.[1][2]

The physicochemical properties of such an intermediate are not merely academic data points; they are critical parameters that govern its utility. Solubility influences reaction conditions and formulation possibilities, pKa dictates its charge state in physiological environments, and stability determines viable storage and handling procedures. Understanding these core characteristics is paramount for its effective use in any research or development pipeline.

Core Physicochemical Properties

The properties of this compound are primarily dictated by the interplay of its three key functional groups: the acidic carboxylic acid, the electron-donating methoxy group, and the lipophilic methyl group, all arrayed on an electron-deficient pyrimidine ring.

General and Structural Properties

The fundamental identifiers for this compound are summarized below. It is typically supplied as a solid powder.[4]

| Property | Value | Source(s) |

| CAS Number | 113949-10-3 | [1][5][6] |

| Molecular Formula | C₇H₈N₂O₃ | [1][5][7] |

| Molecular Weight | 168.15 g/mol | [5][7] |

| IUPAC Name | This compound | - |

| Canonical SMILES | CC1=NC(=O)C(=CN1)OC | [2] |

| InChI Key | BZKLIDDLMRGFMZ-UHFFFAOYSA-N | [2] |

Thermodynamic Profile

While specific, experimentally determined thermodynamic data for this exact compound are not widely published, we can infer its properties and outline standard methods for their determination.

| Property | Predicted/Observed Value | Experimental Protocol |

| Melting Point | Data not available. Expected to be a solid with a defined melting point. | Capillary Melting Point Determination |

| Boiling Point | Data not available. Likely to decompose upon heating before boiling. | Not applicable due to thermal instability. |

| Physical Form | Solid, likely a crystalline powder. | Visual Inspection |

Acidity and Solubility

The carboxylic acid group is the primary driver of the compound's acidity and aqueous solubility.

-

Acidity (pKa): The pKa of the carboxylic acid is estimated to be in the range of 3-4.[2] This value is influenced by the electron-withdrawing nature of the pyrimidine ring, which stabilizes the carboxylate anion, making it a stronger acid than a typical aliphatic carboxylic acid. The methoxy group, being electron-donating via resonance, may slightly counteract this effect.

-

Solubility: Direct solubility data is not consistently available.[2] However, its behavior can be predicted:

-

Aqueous Solubility: Limited solubility in neutral water is expected. Solubility will increase significantly in basic aqueous solutions (e.g., aqueous NaHCO₃ or NaOH) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

-

Organic Solubility: Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols (methanol, ethanol), and sparingly soluble in less polar solvents like dichloromethane and ethyl acetate.

-

Spectroscopic Profile (Predicted)

No publicly available experimental spectra for this compound were identified. The following profile is predicted based on fundamental spectroscopic principles and analysis of structurally related molecules.[8]

¹H NMR Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

|---|---|---|---|---|

| ~13.0 (very broad) | Singlet | 1H | Carboxylic Acid (-COOH) | Acidic proton, signal is often broad and its position is concentration-dependent. |

| ~8.5 | Singlet | 1H | Pyrimidine Ring (C6-H) | The sole proton on the electron-deficient pyrimidine ring, shifted downfield. |

| ~4.0 | Singlet | 3H | Methoxy Group (-OCH₃) | Protons on the oxygen-linked methyl group. |

| ~2.6 | Singlet | 3H | Methyl Group (-CH₃) | Protons on the C2-linked methyl group. |

¹³C NMR Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168 | Carboxylic Acid Carbonyl (C=O) |

| ~165 | Pyrimidine Ring Carbon (C2) |

| ~158 | Pyrimidine Ring Carbon (C4) |

| ~155 | Pyrimidine Ring Carbon (C6) |

| ~140 | Pyrimidine Ring Carbon (C5) |

| ~58 | Methoxy Carbon (-OCH₃) |

| ~25 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1720-1680 | C=O stretch | Carboxylic Acid |

| ~1600-1450 | C=N and C=C stretches | Pyrimidine Ring |

| ~1250 | C-O stretch | Methoxy Group |

Mass Spectrometry

| Technique | Expected Observation |

| Electrospray Ionization (ESI) | In negative mode, a prominent peak at m/z = 167.04 [M-H]⁻. In positive mode, a peak at m/z = 169.06 [M+H]⁺. |

| High-Resolution MS (HRMS) | Calculated exact mass for C₇H₉N₂O₃ [M+H]⁺ is 169.0608. This allows for unambiguous formula confirmation. |

Experimental Methodologies & Workflows

To ensure trustworthy and reproducible data, the following standard protocols are recommended for characterizing this compound.

Protocol: Melting Point Determination

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point.

-

Loading: Pack a small amount of the crystalline powder into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample at a slow ramp rate (e.g., 1-2 °C/minute) near the expected melting point to ensure thermal equilibrium.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (<2 °C) is indicative of high purity.

Protocol: Aqueous Solubility (Shake-Flask Method)

This method is the gold standard for determining thermodynamic solubility.

-

Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a specific buffer) in a sealed, glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium between the solid and dissolved states.

-

Separation: Allow the suspension to settle. Remove an aliquot of the supernatant and clarify it by centrifugation or filtration through a 0.22 µm filter to remove all undissolved solids.

-

Quantification: Accurately dilute the clarified supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as mg/mL or µg/mL.

Workflow Visualization

The following diagrams illustrate logical workflows for key analytical procedures.

Caption: A comprehensive workflow for structural elucidation via spectroscopy.

Chemical Stability and Reactivity

-

Thermal Stability: As with many carboxylic acids, this compound may be susceptible to decarboxylation (loss of CO₂) upon strong heating. [2]This is a critical consideration during synthesis, purification (e.g., distillation is not feasible), and long-term storage at elevated temperatures.

-

Hydrolytic Stability: The methoxy group and the pyrimidine core are generally stable to hydrolysis under neutral and basic conditions. In strongly acidic conditions, ether cleavage could potentially occur, but this would require harsh conditions. Unlike some related oxazole structures, this pyrimidine is not expected to undergo facile hydrolytic ring-opening. [9]

-

Chemical Reactivity:

-

The carboxylic acid is the most reactive handle, readily undergoing reactions such as esterification, amide bond formation (e.g., using coupling reagents like HATU or EDC), and reduction to the corresponding alcohol.

-

The pyrimidine ring is electron-deficient and can potentially undergo nucleophilic aromatic substitution, although the existing substituents will direct this reactivity.

-

Applications in Research and Development

The primary role of this compound is as a versatile chemical intermediate. [1][2]Its pre-functionalized core allows for rapid diversification. The carboxylic acid provides a key attachment point for building larger molecules, making it an attractive starting material for generating libraries of compounds in drug discovery programs targeting enzymes or receptors. [2]

Conclusion

This compound is a well-defined chemical entity whose physicochemical properties are logically derived from its molecular structure. While comprehensive experimental data is sparse in public literature, its characteristics can be reliably predicted. It is an acidic, moderately polar solid with limited neutral aqueous solubility that increases dramatically with pH. Its chemical stability is robust under typical laboratory conditions, though care must be taken to avoid high temperatures that could induce decarboxylation. The presence of a reactive carboxylic acid handle makes it a valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. The protocols and predicted data within this guide provide a solid foundation for any scientist looking to work with this compound.

References

- ChemicalBook. (n.d.). 198827-04-2(METHYL-2-METHOXY-4-METHYLPYRIMIDINE-5-CARBOXYLATE) Product Description.

- Anatrace. (n.d.). This compound, min 97%.

- iChemical. (n.d.). This compound, CAS No. 113949-10-3.

- RujiBio. (n.d.). This compound.

- Smolecule. (2023, August 18). 4-Methoxy-2-methylpyrimidine-5-carboxylic acid | 72411-88-2.

- MedchemExpress. (n.d.). Pyrimidine-4-carboxylic acid | Biochemical Reagent.

- American Elements. (n.d.). 2-(methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid.

- CymitQuimica. (n.d.). CAS 113949-10-3: 4-Pyrimidinecarboxylicacid,5-methoxy-2-me….

- UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.

- Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.

- MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

- Sigma-Aldrich. (n.d.). 2-methoxy-4-methylpyrimidine-5-carboxylic acid | 1228113-00-5.

- BLD Pharm. (n.d.). 1228113-00-5|2-Methoxy-4-methylpyrimidine-5-carboxylic acid.

- Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.

- BenchChem. (2025). A Comparative Guide to the Stability of 5-Methoxyoxazole-2-carboxylic Acid and 5-Hydroxyoxazole-4-carboxylic Acid.

- BenchChem. (2025). Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide.

- BenchChem. (2025). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis.

- ChemicalBook. (n.d.). 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum.

- Infona. (2014, August 10). IR and 1H NMR spectral studies of some 2-Amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides.

Sources

- 1. CAS 113949-10-3: 4-Pyrimidinecarboxylicacid,5-methoxy-2-me… [cymitquimica.com]

- 2. Buy 4-Methoxy-2-methylpyrimidine-5-carboxylic acid | 72411-88-2 [smolecule.com]

- 3. Strona domeny infona.pl [infona.pl]

- 4. 2-methoxy-4-methylpyrimidine-5-carboxylic acid | 1228113-00-5 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound, CAS No. 113949-10-3 - iChemical [ichemical.com]

- 7. This compound 97% - CAS:113949-10-3 - 如吉生物科技 [shruji.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Strategic Intermediate: A Technical Guide to 5-Methoxy-2-methylpyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar in Modern Medicinal Chemistry

In the intricate world of drug discovery and development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey to that API is paved with critical, yet often unheralded, molecular intermediates. 5-Methoxy-2-methylpyrimidine-4-carboxylic acid (CAS No. 113949-10-3) is a prime example of such a pivotal building block. This substituted pyrimidine is a highly functionalized heterocyclic compound, a class of molecules that forms the backbone of a vast array of therapeutic agents.[1][2] Its strategic arrangement of a carboxylic acid, a methoxy group, and a methyl group on the pyrimidine core makes it a versatile precursor for the synthesis of complex, biologically active molecules, particularly in the realm of oncology and immunology.[3][4]

This technical guide offers an in-depth exploration of this compound, from its fundamental physicochemical properties and a plausible, robust synthesis route to its significant application as a key intermediate in the development of targeted therapies like kinase inhibitors. We will delve into the mechanistic underpinnings of its synthesis, provide detailed protocols for its preparation and quality control, and illustrate its role in the broader context of modern medicinal chemistry.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a research and development setting. This data informs everything from reaction setup and solvent selection to purification strategies and safe handling procedures.

| Property | Value | Source |

| CAS Number | 113949-10-3 | N/A |

| Molecular Formula | C₇H₈N₂O₃ | N/A |

| Molecular Weight | 168.15 g/mol | N/A |

| Appearance | White to off-white powder | [5] |

| Purity | Typically ≥95% | N/A |

| Melting Point | Not widely reported, but similar structures suggest a relatively high melting point. | N/A |

| Solubility | Soluble in many organic solvents. The carboxylic acid moiety imparts some aqueous solubility, especially at higher pH. | N/A |

Safety and Handling:

As with any chemical intermediate, proper handling of this compound is paramount. Based on available safety data sheets (SDS), the compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]

Synthesis of this compound: A Mechanistic Approach

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry. A highly efficient and common method for constructing the pyrimidine ring is through the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine.[7][8] For this compound, a logical and field-proven approach involves the reaction of acetamidine with a derivative of 2-methoxy-3-oxosuccinic acid.

Plausible Synthetic Pathway

The following diagram illustrates a plausible and efficient two-step synthesis starting from commercially available reagents.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical principles for pyrimidine synthesis.[7][8] Researchers should perform their own optimization and safety assessments.

Part 1: Synthesis of Diethyl 2-methoxy-3-oxosuccinate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add a mixture of diethyl oxalate (1.0 eq) and methyl acetate (1.0 eq) dropwise at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture at reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Cool the reaction mixture to room temperature and carefully quench with a dilute aqueous acid (e.g., 1M HCl) until the solution is neutral. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl 2-methoxy-3-oxosuccinate. This intermediate can be purified by vacuum distillation or used directly in the next step.

Part 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve acetamidine hydrochloride (1.0 eq) and the crude diethyl 2-methoxy-3-oxosuccinate (1.0 eq) in anhydrous ethanol.

-

Base Addition: To this solution, add a solution of sodium ethoxide (2.2 eq) in ethanol.

-

Cyclocondensation: Heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the pyrimidine ring by TLC or LC-MS.

-

Saponification: After the cyclocondensation is complete, add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 3.0 eq) to the reaction mixture and continue to reflux for an additional 1-2 hours to hydrolyze the ester.

-

Workup and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with a nonpolar organic solvent (e.g., hexane) to remove any non-acidic impurities. Carefully acidify the aqueous layer with a strong acid (e.g., 3M HCl) to a pH of approximately 2-3, which should precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in Drug Development: A Gateway to Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Pyrimidine derivatives are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[9] this compound is an ideal starting point for the synthesis of these complex molecules due to its inherent functionality, which allows for diverse chemical modifications.

A prime example of a pyrimidine-based kinase inhibitor is Capivasertib (AZD5363) , a potent inhibitor of the AKT kinase, a key node in the PI3K/AKT/mTOR signaling pathway.[6] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[6] Capivasertib, in combination with other therapies, has shown significant efficacy in treating certain types of breast cancer.[6]

While the precise, proprietary synthesis of Capivasertib may not start directly from this compound, the core chemical logic of its synthesis relies on building upon a functionalized pyrimidine ring. The carboxylic acid group of our title compound can be readily converted to an amide, a common linker in kinase inhibitors, to couple with other molecular fragments. The methoxy and methyl groups can influence the molecule's solubility, metabolic stability, and binding interactions within the kinase's active site.

Illustrative Role in Kinase Inhibitor Synthesis

The following diagram illustrates how a molecule like this compound could be elaborated into a complex kinase inhibitor targeting the PI3K/AKT pathway.

Sources

- 1. Cas No. 956460-96-1, Capivasertib intermediate - Buy Cas No. 956460-96-1, Capivasertib intermediate Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Capivasertib | C21H25ClN6O2 | CID 25227436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Separation of 5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. ijfmr.com [ijfmr.com]

- 7. WO2007053452A1 - Bi-aryl meta-pyrimidine inhibitors of kinases - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. ptfarm.pl [ptfarm.pl]

spectral data of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid (NMR, MS, IR)

As a Senior Application Scientist, this guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize 5-Methoxy-2-methylpyrimidine-4-carboxylic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on providing expertly predicted data based on the analysis of its constituent functional groups and established spectroscopic principles. This approach is designed to serve as a robust reference for researchers, scientists, and drug development professionals, enabling the identification, characterization, and quality control of this compound.

Introduction to this compound

This compound (CAS No. 113949-10-3) is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of many biologically active compounds, including nucleobases. The substituents—a methoxy group, a methyl group, and a carboxylic acid—impart specific physicochemical properties that are critical to its function and require precise analytical verification. Spectroscopic analysis is indispensable for confirming the molecular structure, assessing purity, and understanding the chemical environment of this molecule. This guide details the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral features that define its unique chemical signature.

Molecular Structure and Properties:

-

Molecular Formula: C₇H₈N₂O₃[1]

-

Molecular Weight: 168.15 g/mol [1]

-

Key Functional Groups: Pyrimidine ring, Methoxy (-OCH₃), Methyl (-CH₃), Carboxylic Acid (-COOH)

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum for this molecule is expected to be relatively simple, with four distinct signals corresponding to the four types of non-equivalent protons. Since there are no adjacent protons to cause spin-spin splitting, all signals are predicted to appear as singlets. The carboxylic acid proton signal is characteristically broad and its chemical shift is highly dependent on solvent and concentration.[2][3]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale & Expert Insights |

| ~13.0 - 12.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH ) | The acidic proton is highly deshielded and its broadness is due to hydrogen bonding and chemical exchange. Its signal will disappear upon a D₂O shake.[3] |

| ~8.5 - 8.8 | Singlet | 1H | Pyrimidine Ring Proton (C6-H ) | Protons on electron-deficient aromatic rings like pyrimidine are significantly deshielded and appear downfield.[4] |

| ~4.0 | Singlet | 3H | Methoxy Protons (-OCH₃ ) | Methoxy protons typically appear in this region. The electronegative oxygen atom deshields them relative to aliphatic methyl groups.[5][6] |

| ~2.7 | Singlet | 3H | Methyl Protons (C2-CH₃ ) | The methyl group attached to the pyrimidine ring is slightly deshielded compared to a standard alkane methyl group. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are predicted based on established ranges for carbons in similar electronic environments.[7][8]

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Expert Insights |

| ~165 - 170 | C OOH | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[2][7] |

| ~160 - 165 | C 2-CH₃ | Carbons in a pyrimidine ring are typically found in the aromatic region, with their exact shift influenced by substituents. |

| ~155 - 160 | C 4-COOH | The attachment to the electronegative carboxylic acid group influences this carbon's shift. |

| ~150 - 155 | C 6-H | The only carbon in the ring bonded to a hydrogen. |

| ~110 - 115 | C 5-OCH₃ | The carbon atom attached to the electron-donating methoxy group is expected to be more shielded compared to other ring carbons. |

| ~56 - 62 | -OC H₃ | The chemical shift for an aromatic methoxy carbon typically falls within this range.[9][10] |

| ~20 - 25 | -C H₃ | The methyl carbon attached to the pyrimidine ring will be in the typical aliphatic region. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and clear observation of the acidic proton.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse spectrum with a 90° pulse angle.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Use a relaxation delay of 5 seconds to ensure full relaxation of all protons, including the slowly relaxing carboxylic acid proton.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 250 ppm, centered around 125 ppm.

-

Use a relaxation delay of 2 seconds.

-

Acquire 1024-4096 scans, as the natural abundance of ¹³C is low.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum (e.g., DMSO at 39.52 ppm).

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, the molecular weight is 168.15 g/mol .

Predicted Mass Spectrum and Fragmentation

Upon ionization via Electron Ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z 168. This ion is expected to undergo a series of fragmentation events, primarily driven by the loss of its functional groups. The most common fragmentation pathway for carboxylic acids involves the cleavage of bonds adjacent to the carbonyl group.[11]

| m/z Value | Ion Identity | Proposed Loss | Rationale & Expert Insights |

| 168 | [M]⁺˙ | - | Molecular ion peak, corresponding to the intact molecule. |

| 153 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) | Likely fragmentation of the methoxy group. |

| 124 | [M - CO₂]⁺˙ | Loss of carbon dioxide (CO₂) | A common fragmentation for carboxylic acids, often after rearrangement. |

| 123 | [M - COOH]⁺ | Loss of a carboxyl radical (•COOH) | Alpha-cleavage next to the pyrimidine ring, a highly characteristic fragmentation.[11] |

The following diagram illustrates a plausible fragmentation pathway.

Caption: Predicted EI-MS Fragmentation Pathway.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing relatively volatile and thermally stable compounds like this one.[12]

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile organic solvent such as methanol or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.

-

GC Conditions:

-

Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injector: Set to 250°C with a 1 µL injection volume in split mode (e.g., 20:1).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100°C for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

Section 3: Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by the strong absorptions from the carboxylic acid group.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expert Insights |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid | This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretches.[2][13][14] |

| 3100 - 3000 | C-H stretch | Aromatic (Pyrimidine) | Stretching vibration of the C-H bond on the pyrimidine ring. |

| 2980 - 2850 | C-H stretch | Aliphatic (-CH₃, -OCH₃) | Stretching vibrations for the methyl and methoxy groups.[15] |

| 1760 - 1690 (strong, sharp) | C=O stretch | Carboxylic Acid | The strong carbonyl absorption is another key indicator of the carboxylic acid functional group.[2][13][16] |

| ~1600 & ~1450 | C=N, C=C stretch | Pyrimidine Ring | These bands correspond to the stretching vibrations within the aromatic ring. |

| 1320 - 1210 (strong) | C-O stretch | Carboxylic Acid, Methoxy | Strong absorption resulting from the C-O single bond stretches.[13][15] |

| 950 - 910 (broad) | O-H bend | Carboxylic Acid | Out-of-plane bend for the hydroxyl group, another characteristic feature of carboxylic acid dimers.[13] |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid powders.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the key absorption bands and assign them to the corresponding functional groups.

Section 4: Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in the synergistic use of multiple techniques. Data from NMR, MS, and IR are not evaluated in isolation but are integrated to build a comprehensive and unambiguous structural confirmation of the target molecule.

Caption: Workflow for Integrated Spectroscopic Analysis.

Conclusion

The structural elucidation of this compound is fundamentally reliant on the combined application of NMR, MS, and IR spectroscopy. This guide has provided a detailed framework of the expected spectral data, grounded in established chemical principles and expert analysis. The predicted ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and key structural motifs through fragmentation, and infrared spectroscopy provides rapid verification of essential functional groups. Together, these techniques form a self-validating system for the unequivocal identification and characterization of the target compound, which is a critical step in any research, development, or quality control setting.

References

- Ali, T. E., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.

- (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.

- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1806.

- (n.d.). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing.

- Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.

- Al-Romaigh, H. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health.

- (n.d.). IR and 1 HNMR Spectral Data of Pyrimidine Derivatives 3(a-h). ResearchGate.

- (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate.

- (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry.

- (2020). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- (2024). IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.

- (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). ResearchGate.

- (n.d.). ESI for - The Royal Society of Chemistry.

- BenchChem. (n.d.). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine.

- (n.d.). Table 1 . Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm]... ResearchGate.

- (n.d.). Infrared spectra handout.

- (2024). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- (n.d.). 13C NMR Chemical Shifts. Oregon State University.

- (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest.

- (n.d.). This compound, min 97%, 500 mg. Santa Cruz Biotechnology.

- (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed.

- (n.d.). 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum. ChemicalBook.

- (2025). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR [m.chemicalbook.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. www1.udel.edu [www1.udel.edu]

- 16. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Methoxy-2-methylpyrimidine-4-carboxylic Acid

Preamble: Navigating the Physicochemical Landscape of a Novel Pyrimidine Derivative

In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics, primarily solubility and stability, form the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide is dedicated to providing an in-depth technical exploration of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid, a substituted pyrimidine of significant interest to researchers in medicinal chemistry.

It is important to note that, as a novel compound, publicly available experimental data for this compound is limited. Therefore, this document leverages a predictive approach, drawing upon established principles of physical organic chemistry and data from structurally analogous pyrimidine carboxylic acids. This guide is designed to be a robust resource for researchers, scientists, and drug development professionals, offering not just theoretical insights but also detailed, actionable protocols for the empirical determination of its solubility and stability profiles. Every recommendation and protocol herein is grounded in scientific first principles and guided by regulatory expectations for pharmaceutical development.

Predicted Physicochemical Properties: A Foundation for Experimental Design

The structural features of this compound—a heterocyclic aromatic ring, a carboxylic acid group, a methoxy group, and a methyl group—all contribute to its overall physicochemical behavior. The carboxylic acid moiety is expected to be the primary driver of its pH-dependent solubility, while the pyrimidine ring and its substituents will influence its lipophilicity and potential degradation pathways.

Predicted Solubility Profile

The solubility of a compound is a critical factor in its dissolution and absorption. Based on the "like dissolves like" principle and data from related pyrimidine carboxylic acids, a qualitative and quantitative prediction of solubility in various common solvents is presented below. The presence of the carboxylic acid group suggests some degree of solubility in polar protic solvents, which will be significantly enhanced at higher pH due to the formation of the more soluble carboxylate salt. Conversely, the substituted pyrimidine ring imparts a degree of lipophilicity, suggesting solubility in certain organic solvents.

Table 1: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale and Insights from Analogous Compounds |

| Water (pH ~7) | Low to Moderate | Simple pyrimidine-4-carboxylic acid has moderate water solubility[1]. The addition of a methoxy and a methyl group may slightly decrease aqueous solubility due to an increase in lipophilicity. The carboxylic acid function will contribute to some water solubility through hydrogen bonding. |

| Phosphate Buffered Saline (PBS, pH 7.4) | Moderate | Similar to water, but the buffered pH will ensure the carboxylic acid is partially ionized, enhancing solubility compared to unbuffered water. Pyrimidine-2-carboxylic acid is soluble in PBS[2][3]. |

| 0.1 M HCl (pH 1) | Low | At this acidic pH, the carboxylic acid will be fully protonated, minimizing its ionization and thus its aqueous solubility. |

| 0.1 M NaOH (pH 13) | High | In a basic medium, the carboxylic acid will be deprotonated to form the highly soluble carboxylate salt. |

| Ethanol | Moderate to High | A polar protic solvent capable of hydrogen bonding with the carboxylic acid. Pyrimidine-2-carboxylic acid is soluble in ethanol[2]. |

| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent that is an excellent solvent for many heterocyclic compounds. Pyrimidine-4-carboxylic acid is highly soluble in DMSO[4][5]. |

| Acetonitrile | Low to Moderate | A polar aprotic solvent, but generally less effective at solvating carboxylic acids than DMSO or ethanol. |

| Dichloromethane (DCM) | Low | A nonpolar solvent, unlikely to effectively solvate the polar carboxylic acid and pyrimidine ring. |

Predicted pKa and Lipophilicity (LogP)

-

pKa (Acid Dissociation Constant): The pKa of the carboxylic acid group is crucial for predicting its ionization state at different pH values, which in turn dictates its solubility and permeability across biological membranes. For heterocyclic carboxylic acids, the pKa can be influenced by the electron-withdrawing or -donating nature of the ring and its substituents. For pyrimidine-2,3-dicarboxylic acid, the first pKa is around 2.43[6]. Given the electronic nature of the methoxy and methyl groups on the pyrimidine ring, the pKa of this compound is predicted to be in the range of 3.0 - 4.5 .

-

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity. A higher LogP indicates greater lipid solubility. While experimental data is unavailable, computational prediction tools can provide an estimate. The predicted XlogP for the structurally similar 2-(methoxymethyl)pyrimidine-4-carboxylic acid is -0.3[7]. The presence of an additional methyl group in the target molecule would likely increase the LogP. Therefore, the predicted LogP for this compound is estimated to be in the range of 0.5 - 1.5 , suggesting a compound with a balance of hydrophilic and lipophilic character.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the equilibrium shake-flask method, a gold-standard technique for determining the thermodynamic solubility of a compound.

Objective

To determine the quantitative solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector (or other suitable quantitative analytical method)

Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Causality Behind Experimental Choices

-

Excess Solid: Adding an excess of the solid ensures that a saturated solution is formed, which is the definition of equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results. 25°C is standard for physicochemical characterization, while 37°C can mimic physiological conditions.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. For crystalline solids, 24 to 48 hours is typically adequate. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) during method development to confirm that equilibrium has been reached.

-

Centrifugation: This is a critical step to separate the undissolved solid from the saturated solution without affecting the equilibrium (e.g., by temperature changes that could occur during filtration).

-

Validated Analytical Method: An accurate and precise analytical method is essential for the reliable quantification of the dissolved compound in the supernatant.

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of a drug candidate is a non-negotiable aspect of drug development. Forced degradation (or stress testing) studies are conducted to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method. These studies expose the compound to conditions more severe than those expected during storage.

Overall Stability Testing Strategy

The stability testing program for this compound should be designed in accordance with the International Council for Harmonisation (ICH) guidelines.

Caption: Overall Strategy for Stability Testing.

Detailed Protocols for Forced Degradation Studies

The goal of these studies is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient concentration for detection and characterization.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Protocol | Rationale and Self-Validating System |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C. Monitor at several time points (e.g., 2, 6, 12, 24 hours). | The pyrimidine ring can be susceptible to acid-catalyzed hydrolysis. If no degradation is observed, the acid concentration or temperature can be increased. A control sample in water at the same temperature is essential to differentiate hydrolysis from thermal degradation. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C. Monitor at several time points. | The ester-like methoxy group could be susceptible to base-catalyzed hydrolysis. The stability of the pyrimidine ring under basic conditions should also be assessed. A control sample in water at the same temperature is necessary. |

| Oxidative Degradation | Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Monitor at several time points. | The electron-rich pyrimidine ring may be susceptible to oxidation. A control sample in water at the same temperature and protected from light will validate that degradation is due to the oxidizing agent. |

| Thermal Degradation | Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C). Monitor at several time points. | This assesses the intrinsic thermal stability of the molecule in both the solid and solution states. A control sample stored at room temperature is required. |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). | This study evaluates the potential for photodegradation. A dark control, wrapped in aluminum foil but otherwise treated identically, is mandatory to separate the effects of light from thermal effects. |

A Stability-Indicating Analytical Method: HPLC-UV

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients[8][9][10]. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used technique for this purpose[11].

Objective

To develop and validate an HPLC-UV method for the quantification of this compound and to separate it from any potential degradation products.

Proposed HPLC-UV Method

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient from low to high acetonitrile concentration will be employed to ensure the elution of both the polar parent compound and any less polar degradation products. A suggested starting point is 5% B, ramping to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Based on the UV spectrum of pyrimidine-4-carboxylic acid (λmax at 205 and 256 nm), a wavelength of around 254 nm is a logical starting point for detection[4]. A full UV scan should be performed to determine the optimal wavelength for detection.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dilute the samples from the solubility and stability studies in the mobile phase to an appropriate concentration.

Method Validation

Once the method is developed, it must be validated according to ICH guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from degradation product peaks in the forced degradation samples. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by the recovery of a known amount of analyte spiked into a sample matrix.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. While a lack of direct experimental data necessitates a predictive approach for its fundamental physicochemical properties, the detailed experimental protocols provided herein offer a clear path for their empirical determination. The causality-driven explanations for experimental design and the emphasis on self-validating systems are intended to empower researchers to generate high-quality, reliable data. By following the outlined procedures for solubility assessment, forced degradation studies, and the development of a stability-indicating analytical method, scientists and drug developers can build a robust data package that is essential for advancing this promising molecule through the drug development pipeline.

References

-

SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

- Shevchenko, A. M., & Grizodub, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 282-291.

- Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8–17.

- Franz, R. G., & Riley, T. N. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. The AAPS journal, 3(2), E10.

- Kümmerer, K., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Environmental Sciences Europe, 32(1), 66.

- Durán-Merás, I., et al. (2006). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry.

- Dugo, P., et al. (2000). LC-MS for the identification of oxygen heterocyclic compounds in citrus essential oils. Journal of pharmaceutical and biomedical analysis, 24(1), 147–154.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12626245, Pyrimidine-2-carboxylic acid. Retrieved from [Link].

- Tetko, I. V., et al. (2005). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.

- Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS medicinal chemistry letters, 10(2), 209–214.

- Cseh, S., & G. Völgyi. (2011). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Current medicinal chemistry, 18(6), 869–882.

- Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug discovery today. Technologies, 19, 23–30.

- Patel, R. B., et al. (2012). Stability indicating HPTLC studies of piperine through method development and analysis.

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Jencks, W. P., & Westheimer, F. H. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

- Sharma, S., & Singh, N. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.

- Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

-

International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. Retrieved from [Link]

-

An, M. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Retrieved from [Link]

-

International Journal for Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. Retrieved from [Link]

-

Kaggle. (n.d.). 426k PubChem Molecules for LogP Prediction. Retrieved from [Link]

-

Eagle. (2018, April 30). Stability Indicating Methods [Video]. YouTube. Retrieved from [Link]

- Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138.

-

Jinjing Chemical. (2025, May 30). What is the pKa value of Pyridine-2,3-dicarboxylic Acid? [Blog post]. Retrieved from [Link]

-

LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

-

LookChem. (n.d.). 2,4-dimethoxy-5-pyrimidinecarboxylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(methoxymethyl)pyrimidine-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]

- 3. Pyrimidine-2-carboxylic acid CAS#: 31519-62-7 [amp.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jinjingchemical.com [jinjingchemical.com]

- 7. PubChemLite - 2-(methoxymethyl)pyrimidine-4-carboxylic acid (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 8. ijcrt.org [ijcrt.org]

- 9. youtube.com [youtube.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Initial Biological Screening of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid

Foreword: The Rationale for a Targeted Screening Approach

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, provides a unique chemical space for designing molecules that can interact with a multitude of biological targets. The subject of this guide, 5-Methoxy-2-methylpyrimidine-4-carboxylic acid, is a novel entity with structural alerts that suggest potential utility as an anticancer, antimicrobial, or anti-inflammatory agent. The methoxy and methyl substitutions on the pyrimidine ring, coupled with the carboxylic acid moiety, present a molecule with a distinct electronic and steric profile, warranting a comprehensive and logically tiered biological evaluation.

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a strategic and efficient initial biological screening cascade for this compound. The experimental choices and workflows detailed herein are grounded in the established pharmacological profiles of analogous pyrimidine derivatives and are designed to provide a robust preliminary assessment of the compound's therapeutic potential.

I. Foundational Screening: Establishing a Cytotoxicity Profile

Prior to any investigation of specific biological activities, it is imperative to determine the inherent cytotoxicity of this compound. This foundational step not only establishes a safe concentration range for subsequent assays but also provides the first indication of potential anticancer activity.

A. Rationale for Cell Line Selection

A panel of well-characterized human cell lines is selected to provide a broad initial assessment of cytotoxicity. This panel should include representatives from different cancer types and a non-cancerous cell line to gauge selectivity.

| Cell Line | Tissue of Origin | Characteristics |

| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |

| A549 | Lung Carcinoma | Non-small cell lung cancer model |

| HCT116 | Colorectal Carcinoma | Model for colon cancer studies |

| HEK293 | Human Embryonic Kidney | Non-cancerous control |

B. Experimental Workflow: Cytotoxicity Assessment

The following workflow provides a standardized approach to determining the cytotoxic profile of the test compound.

Caption: Workflow for determining Minimum Inhibitory and Bactericidal/Fungicidal Concentrations.

Minimum Inhibitory Concentration (MIC):

-

Preparation: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions for 18-24 hours.

-